![molecular formula C19H15ClF2N2O3S B2423934 4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-N-(2,4-difluorophenyl)thiophene-2-sulfonamide CAS No. 1251692-07-5](/img/structure/B2423934.png)
4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-N-(2,4-difluorophenyl)thiophene-2-sulfonamide
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Description
4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-N-(2,4-difluorophenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H15ClF2N2O3S and its molecular weight is 424.85. The purity is usually 95%.
BenchChem offers high-quality 4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-N-(2,4-difluorophenyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-N-(2,4-difluorophenyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis
Researchers designed and synthesized a series of 4-(pyridin-4-yloxy)benzamide derivatives containing a 1,2,3-triazole fragment . Among these derivatives, B26 showed promising inhibitory activity against A549, HeLa, and MCF-7 cancer cell lines.
Antitumor Activity
B26 demonstrated stronger inhibitory activity than Golvatinib (a known c-Met inhibitor) with IC50 values of 3.22 μM (A549), 4.33 μM (HeLa), and 5.82 μM (MCF-7) . This suggests its potential as an antitumor agent.
Structure-Activity Relationships (SARs)
The modification of the terminal benzene ring with a single electron-withdrawing substituent (fluorine atom) and the introduction of a pyridine amide chain with a strong hydrophilic group (morpholine) significantly improved antitumor activity .
Biological Activity
B26 exhibited potent biological activity in vitro, including cell morphology study, dose-dependent tests, kinase activity assays, and cell cycle experiments .
c-Met Targeting
Abnormal expression of c-Met kinases is associated with cancer progression. B26 specifically targets c-Met, making it a potential therapeutic option .
properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O3S/c20-14-10-13(4-5-15(14)22)24-11-18(19(25)23-7-1-2-8-23)28(26,27)17-6-3-12(21)9-16(17)24/h3-6,9-11H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGWMZSCILBXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione |
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